N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
The compound N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide features a piperidine core substituted with a thiazole ring at the 2-position and a methylene-linked propanamide chain terminating in a 4-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3OS/c20-19(21,22)16-6-3-14(4-7-16)5-8-17(26)24-12-15-2-1-10-25(13-15)18-23-9-11-27-18/h3-4,6-7,9,11,15H,1-2,5,8,10,12-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKJIJLWKUFOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and various case studies that highlight its efficacy in different biological contexts.
Chemical Structure and Properties
The compound features a thiazole moiety linked to a piperidine ring, which is further connected to a trifluoromethyl-substituted phenyl group. The structural formula can be represented as follows:
Table 1: Structural Components
| Component | Description |
|---|---|
| Thiazole | A five-membered heterocyclic compound |
| Piperidine | A six-membered saturated nitrogen-containing ring |
| Trifluoromethyl | A carbon atom bonded to three fluorine atoms |
| Propanamide | An amide functional group derived from propanoic acid |
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and piperidine moieties exhibit significant anticancer properties. For instance, a related thiazole derivative was shown to inhibit cancer cell proliferation effectively, with IC50 values lower than established chemotherapeutics like doxorubicin .
Case Study: Inhibition of Cancer Cell Lines
In vitro studies on various cancer cell lines demonstrated that the compound effectively induced apoptosis and inhibited cell growth. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced the cytotoxicity of the compound. Specifically, the presence of electron-withdrawing groups like trifluoromethyl enhanced the potency against cancer cells .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The compound under discussion has shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the range of 31.25 µg/mL .
The proposed mechanism of action involves the interaction of the compound with specific protein targets within cancer cells and bacteria. For example, binding studies suggest that it may inhibit enzymes crucial for cell survival, thereby leading to increased apoptosis in cancer cells .
Table 2: Biological Activities Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of bacteria | |
| Enzyme Inhibition | Targets specific cellular enzymes |
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications to the chemical structure affect biological activity. Key findings include:
- Thiazole Moiety : Essential for anticancer activity; variations can lead to different levels of potency.
- Piperidine Ring : Modifications here influence binding affinity to target proteins.
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability, contributing to increased efficacy against tumors.
Scientific Research Applications
Anticancer Activity
Studies suggest that compounds containing thiazole and piperidine moieties possess anticancer properties. A related thiazole derivative has been shown to inhibit cancer cell proliferation effectively, with IC50 values lower than those of established chemotherapeutics like doxorubicin. In vitro studies have demonstrated that N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide induces apoptosis and inhibits cell growth in various cancer cell lines. Modifications on the phenyl ring can influence the cytotoxicity of the compound, with the presence of electron-withdrawing groups like trifluoromethyl enhancing its potency against cancer cells.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that this compound effectively induced apoptosis and inhibited cell growth in various cancer cell lines. SAR analysis revealed that modifications on the phenyl ring significantly influenced the cytotoxicity of the compound. Specifically, the presence of electron-withdrawing groups like trifluoromethyl enhanced the potency against cancer cells.
Antimicrobial Activity
Thiazole derivatives have been explored for their antimicrobial properties. this compound has demonstrated promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the range of 31.25 µg/mL. The proposed mechanism of action involves the interaction of the compound with specific protein targets within cancer cells and bacteria. Binding studies suggest that it may inhibit enzymes crucial for cell survival, leading to increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
SAR analysis provides insights into how modifications to the chemical structure affect biological activity. Key findings include:
- Thiazole Moiety : Essential for anticancer activity; variations can lead to different levels of potency.
- Piperidine Ring : Modifications here influence binding affinity to target proteins.
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability, contributing to increased efficacy against tumors.
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Antimicrobial | Inhibits growth of bacteria |
| Enzyme Inhibition | Targets specific cellular enzymes |
Properties
- IUPAC Name: N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
- Molecular Formula: C19H22F3N3OS
- Molecular Weight: 397.5 g/mol
Further Research
Comparison with Similar Compounds
Structural Analogues with Urea Linkages
Compounds 1f , 1g , 2a , and others from Molecules (2013) share a urea (-NH-C(=O)-NH-) linkage instead of a propanamide group. For example:
- 1f : Contains a 4-(trifluoromethyl)phenyl group and a thiazolyl-piperazine scaffold. Its higher molecular weight (667.9 g/mol) and melting point (198–200°C) reflect increased rigidity due to the urea group .
- 11d (from Molecules, 2013): Features a 4-(trifluoromethyl)phenylurea with a thiazolyl-piperazine core (ESI-MS m/z: 534.1 [M+H]+) and 85.3% yield .
Key Differences :
- Propanamide vs. Urea : The propanamide linker in the target compound may enhance metabolic stability compared to urea derivatives, which are prone to hydrolysis.
- Substituent Positioning : The trifluoromethyl group in the target is at the para-position of the phenyl ring, similar to 11d , whereas analogs like 11e (3-(trifluoromethyl)phenyl) show how positional isomers affect solubility and binding .
Table 1: Comparison of Urea vs. Propanamide Analogs
Analogs with Piperidine/Thiazole Scaffolds
- : Pesticidal compounds like P6 and P10 feature thiazole-propanamide scaffolds but with pyridinyl and trifluoropropylthio substituents. For instance, P6 includes a 4-methyl-2-(pyridin-3-yl)thiazole group, demonstrating the versatility of thiazole substitutions in agrochemical applications .
- : The compound 2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (CAS 821010-72-4) shares a propanamide-thiazole backbone but with a sulfonamide group, which may influence solubility and target binding .
Key Differences :
- Biological Applications : highlights thiazole-propanamide derivatives in pesticidal contexts, suggesting possible insecticidal or fungicidal activity for the target compound .
Propanamide Derivatives with Varied Heterocycles
- : 7d includes a triazole-piperidine-propanamide structure with a 2-methylphenyl group. Its high yield (94%) and moderate melting point (163–165°C) suggest synthetic accessibility and stability .
- : Compounds like N-[1-(2-fluoro-5-methylphenyl)piperidin-3-yl]-3-(pyridin-2-yl)propanamide replace thiazole with pyridine, altering electronic properties and steric bulk .
Key Differences :
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide?
- Methodological Answer :
- Step 1 : Use a two-step purification protocol combining normal-phase chromatography (e.g., gradients of dichloromethane to ethyl acetate to methanol) followed by amine-phase chromatography (hexane/ethyl acetate gradients) to resolve impurities, as demonstrated for analogous piperidine-thiazole derivatives .
- Step 2 : Optimize reaction stoichiometry and solvent systems (e.g., DMF with K₂CO₃ as a base) to minimize side products, referencing protocols for structurally related amide couplings .
- Step 3 : Monitor reaction progress via TLC or LC-MS to identify incomplete coupling or hydrolysis byproducts.
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for diagnostic groups like the thiazole (δ 7.5–8.8 ppm for aromatic protons), trifluoromethyl (δ ~120–125 ppm in ¹³C), and piperidine methylene (δ 2.4–3.6 ppm). Compare splitting patterns to similar compounds (e.g., multiplet integration for piperidinyl protons) .
- HRMS : Validate molecular formula accuracy, particularly for the trifluoromethyl group (exact mass: 69.958 g/mol).
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹).
Advanced Research Questions
Q. How can researchers investigate the role of the trifluoromethyl group in modulating target binding affinity and metabolic stability?
- Methodological Answer :
- Pharmacokinetic Studies :
- Measure logP to assess lipophilicity enhancement using shake-flask or HPLC methods, comparing analogs lacking the CF₃ group .
- Perform in vitro metabolic assays (e.g., liver microsomes) to quantify stability, leveraging the CF₃ group’s electron-withdrawing effects to resist oxidative degradation.
- Binding Assays :
- Use surface plasmon resonance (SPR) or radioligand displacement assays to compare binding kinetics of CF₃-containing vs. non-CF₃ analogs to target receptors (e.g., dopamine D3 or kinase targets) .
Q. How should conflicting NMR data arising from rotational isomerism in the thiazole-piperidine moiety be resolved?
- Methodological Answer :
- Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50–80°C) to coalesce split peaks caused by slow interconversion of rotamers .
- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict energy barriers between rotamers and correlate with observed splitting patterns.
- 2D NMR (NOESY/ROESY) : Identify spatial proximity between thiazole and piperidine protons to confirm dominant conformers .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies targeting improved selectivity?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with variations in the piperidine-thiazole linkage (e.g., substituting thiazole with oxazole) or altering the propanamide chain length .
- Functional Group Scanning : Replace the trifluoromethyl group with -CN, -CF₂H, or -OCF₃ to evaluate electronic effects on target engagement .
- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to prioritize substitutions predicted to enhance binding pocket complementarity.
Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- ADME Profiling : Assess bioavailability via pharmacokinetic studies (e.g., plasma concentration-time curves) to identify absorption barriers (e.g., poor solubility due to high logP) .
- Metabolite Identification : Use LC-MS/MS to detect in vivo metabolites (e.g., amide hydrolysis products) that may reduce efficacy .
- Dose Escalation Studies : Adjust dosing regimens to account for species-specific metabolic differences (e.g., murine vs. human CYP450 activity).
Data Contradiction Analysis
Q. What analytical approaches validate the purity of intermediates when HPLC and NMR data conflict?
- Methodological Answer :
- Orthogonal Techniques : Combine HPLC (for quantitative purity) with ¹H NMR (qualitative assessment of residual solvents or byproducts). Use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification .
- Mass Spectrometry Imaging (MSI) : Map spatial distribution of impurities in crude samples to identify co-eluting contaminants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
